molecular formula C14H17N3O5 B11026769 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-nitrophenyl)acetamide

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B11026769
M. Wt: 307.30 g/mol
InChI Key: BDSVBYXKXGMCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ETHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(3-NITROPHENYL)ACETAMIDE is a synthetic organic compound It belongs to the class of oxazinan derivatives and is characterized by the presence of an oxazinane ring, an ethyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(3-NITROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Oxazinane Ring: The oxazinane ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carbonyl compound.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic substitution reaction using a nitrophenyl halide and a suitable nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(3-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate biochemical pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(3-NITROPHENYL)ACETAMIDE
  • 2-(4-ETHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(4-NITROPHENYL)ACETAMIDE

Uniqueness

2-(4-ETHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(3-NITROPHENYL)ACETAMIDE is unique due to its specific structural features, such as the position of the ethyl group and the nitrophenyl group. These structural differences can result in distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C14H17N3O5/c1-2-16-6-7-22-14(19)12(16)9-13(18)15-10-4-3-5-11(8-10)17(20)21/h3-5,8,12H,2,6-7,9H2,1H3,(H,15,18)

InChI Key

BDSVBYXKXGMCQD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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